molecular formula C11H6F3N3 B2928831 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile CAS No. 884874-96-8

3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile

Cat. No.: B2928831
CAS No.: 884874-96-8
M. Wt: 237.185
InChI Key: DLBRONOZFLJSAH-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to achieve the desired substitution . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and the benzonitrile moiety can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in various research applications.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-2-7(4-8)5-15/h1-4,6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBRONOZFLJSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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